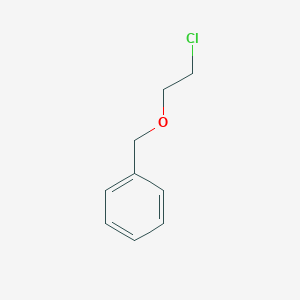

Benzyl 2-chloroethyl ether

Overview

Description

Synthesis Analysis

The synthesis of benzylic ethers, including Benzyl 2-chloroethyl ether, often involves catalytic enantioselective methods or reactions with carbonyl compounds. For instance, a novel approach for the enantioselective synthesis of benzylic ethers has been developed through chiral phosphine-catalyzed coupling, highlighting the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Additionally, reactions of carbonyl compounds with benzyl chloromethyl ether in the presence of samarium(II) iodide offer routes to 1,2-diols and cyclopropanols, showcasing the compound's versatility in synthesis (Imamoto et al., 1991).

Molecular Structure Analysis

The molecular structure of this compound, like other benzylic ethers, is fundamental to its reactivity and chemical behavior. While specific studies focusing purely on the molecular structure of this compound are not highlighted, the general structure of benzylic ethers suggests a framework that facilitates various chemical transformations, owing to the reactive ether linkage and the presence of the benzyl and chloroethyl groups.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its chemical properties. For example, benzylic ethers can be oxidatively cleaved using oxoammonium salts to yield aromatic aldehydes and alcohols, indicating the compound's susceptibility to oxidative conditions (Pradhan et al., 2009). Another study shows the preparation of benzyl ethers from alcohols using chloro(phenylmethylene)dimethylammonium chloride, demonstrating the compound's ability to participate in etherification reactions (Barrett et al., 1981).

Scientific Research Applications

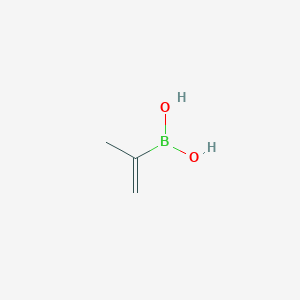

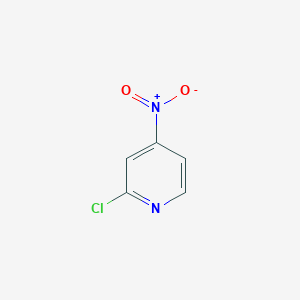

Synthesis and Functionalization of Azaborines

A study by Molander et al. (2014) highlighted a synthetic route for the development of azaborines, which are benzene isosteres, via the nucleophilic substitution of a benzylic halide, similar to benzyl 2-chloroethyl ether. This approach facilitates the synthesis and functionalization of azaborines, demonstrating the compound's utility in creating diverse organic structures Molander, Wisniewski, & Amani, 2014.

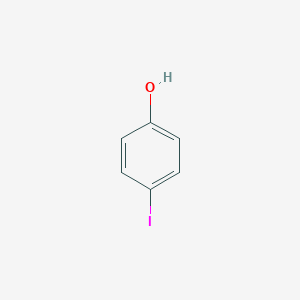

Protection and Deprotection of Hydroxyl Compounds

Zaidi et al. (2008) described the in situ synthesis of benzyl chloromethyl ether for protecting hydroxyl functionality in various organic compounds. This method showcases the compound's significance in the synthesis of complex molecules, allowing for the protection and subsequent deprotection under mild conditions Zaidi, Khan, Mir, Gunjial, & Arfan, 2008.

Enantioselective Synthesis of Benzylic Ethers

Research by Ziegler and Fu (2016) introduced a chiral phosphine-catalyzed approach for the enantioselective synthesis of benzylic ethers. This novel method leverages the oxidation of benzylic C-H bonds, underscoring the potential of this compound derivatives in enantioselective catalysis and organic synthesis Ziegler & Fu, 2016.

Development of New Organoselenium Macrocycles

A study by Al-Rubaie and Yousif (2008) explored the reaction of bis(2-chloroethyl)ether with potassium selenocyanate to synthesize new organoselenium macrocycles. This research demonstrates the versatility of this compound in forming novel compounds with potential applications in materials science and catalysis Al-Rubaie & Yousif, 2008.

Visible-Light-Mediated Debenzylation

Cavedon et al. (2021) presented a visible-light-mediated method for the debenzylation of benzyl ethers, employing this compound derivatives. This approach allows for the cleavage of benzyl ethers under mild conditions, offering a novel strategy for the removal of protecting groups in synthetic organic chemistry Cavedon, Sletten, Madani, Niemeyer, Seeberger, & Pieber, 2021.

Safety and Hazards

Mechanism of Action

Target of Action

Benzyl 2-chloroethyl ether is a chemical compound that is primarily used in the synthesis of phosphine ligands . The primary targets of this compound are the molecules that are involved in the synthesis of these ligands.

Mode of Action

The mode of action of this compound involves a solvolysis reaction with benzyl chlorides and ethylene chlorohydrin . This reaction forms a series of benzyl 2-chloroethyl ethers, which are then used in the synthesis of phosphine ligands . The reaction is influenced by the reactivity of the benzene nucleus and is susceptible to polymerization under the influence of heat and acid catalyst .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the synthesis of phosphine ligands. This process involves the solvolysis reaction between benzyl halides and ethylene chlorohydrin . The resulting benzyl 2-chloroethyl ethers are then used in the synthesis of phosphine ligands .

Pharmacokinetics

Its physical properties such as its molecular formula (c9h11clo), average mass (170636 Da), and monoisotopic mass (170049850 Da) are known .

Result of Action

The result of the action of this compound is the formation of phosphine ligands . These ligands are important in various chemical reactions, including those used in the production of insecticides .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of acid catalysts . For example, the solvolysis reaction between benzyl halides and ethylene chlorohydrin is influenced by heat . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name |

2-chloroethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIMXDQREQJWMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279097 | |

| Record name | Benzyl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17229-17-3 | |

| Record name | 17229-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 2-chloroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-Chloroethyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2-Chloroethoxy)methyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4L6VSV27H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the synthesis method for benzyl 2-chloroethyl ethers described in the research?

A1: The paper [] details a synthesis method for benzyl 2-chloroethyl ethers utilizing a solvolysis reaction. This involves reacting benzyl chlorides with ethylene chlorohydrin. This method is significant as it provides a pathway for creating a series of benzyl 2-chloroethyl ethers, which are then used in insecticide screening tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B33011.png)